molecular formula C14H16N2O4 B2766577 N-(2H-1,3-Benzodioxol-5-YL)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1421469-57-9

N-(2H-1,3-Benzodioxol-5-YL)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2766577
CAS No.: 1421469-57-9
M. Wt: 276.292
InChI Key: RJYOJWZNPYZKAW-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-YL)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide: is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the benzo[d][1,3]dioxol-5-yl group. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization.

    Amidation Reactions: Introduction of the carboxamide group using reagents like carbodiimides.

    Functional Group Transformations: Introduction of the benzo[d][1,3]dioxol-5-yl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-Benzodioxol-5-YL)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxol-5-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, N-(2H-1,3-Benzodioxol-5-YL)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-Benzodioxol-5-YL)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-Benzodioxol-5-YL)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its bicyclic structure and the presence of the benzo[d][1,3]dioxol-5-yl group. This combination of features gives it distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-14(16-10-2-3-11(16)7-18-6-10)15-9-1-4-12-13(5-9)20-8-19-12/h1,4-5,10-11H,2-3,6-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYOJWZNPYZKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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